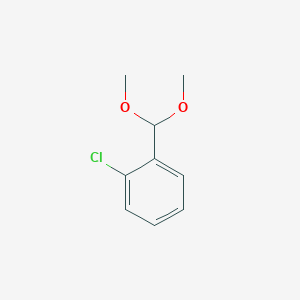

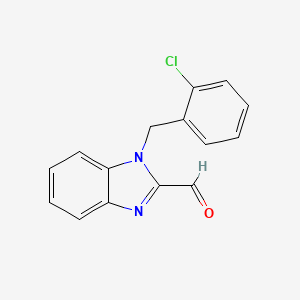

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

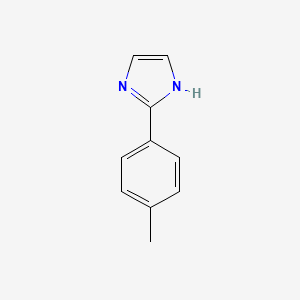

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure. Benzimidazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure containing a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring can allow for various interactions and reactivity.Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds. They are aromatic and heterocyclic, and they can participate in pi stacking due to the conjugated pi system in their structure .Wissenschaftliche Forschungsanwendungen

1. Antimicrobial Activity

- Summary of Application : This compound has been used in the synthesis of N-benzylbenzimidazole silver (I) complexes, which have been evaluated for their antimicrobial activities against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and the fungal strains Candida albicans and Candida glabrata .

- Methods of Application : The N-benzylbenzimidazole silver (I) complexes were synthesized and characterized by FT-IR, 1H, 13C {1H} NMR spectroscopy, and elemental analysis . The antimicrobial activities of these complexes were then evaluated .

- Results or Outcomes : The results indicated that N-alkylbenzimidazole silver (I) complexes exhibited good antimicrobial activity compared to N-alkylbenzimidazole derivatives . Especially, complex 2e presented perfect antimicrobial activity than the other complexes .

2. Inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS)

- Summary of Application : N-(2-Chlorobenzyl)-substituted hydroxamate, readily produced by hydrolysis of ketoclomazone, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM .

- Methods of Application : The compound was produced by hydrolysis of ketoclomazone and its inhibitory effect on DXS was evaluated .

- Results or Outcomes : The compound inhibited the growth of Haemophilus influenzae .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDANOPKUEJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360198 |

Source

|

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde | |

CAS RN |

537010-38-1 |

Source

|

| Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)